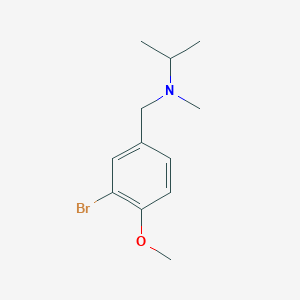![molecular formula C12H18FNO B7863026 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863026.png)
2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an isopropyl group, and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 4-fluorobenzyl chloride with isopropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-Fluorobenzyl chloride reacts with isopropylamine in the presence of a base to form the intermediate 4-fluoro-benzyl-isopropylamine.
Step 2: The intermediate is then reacted with ethylene oxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-acetaldehyde or 2-[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid.
Reduction: Formation of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethane.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol
- 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol
- 2-[(4-Methyl-benzyl)-isopropyl-amino]-ethanol
Uniqueness
2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPFZHNYHDAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862947.png)
![2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862955.png)
![2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862961.png)
![2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862980.png)
![2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7862983.png)

![4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7862994.png)
![2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863000.png)
![2-[Isopropyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B7863006.png)
![2-[(2,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863013.png)
![2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863018.png)
![2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863037.png)
![2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863042.png)
![2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863045.png)
